N~3~,N~3~-Bis(2-ethoxyethyl)-beta-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~,N~3~-Bis(2-ethoxyethyl)-beta-alaninamide is a synthetic organic compound that belongs to the class of beta-alaninamides. This compound is characterized by the presence of two ethoxyethyl groups attached to the nitrogen atoms of the beta-alaninamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~-Bis(2-ethoxyethyl)-beta-alaninamide typically involves the reaction of beta-alanine with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N3,N~3~-Bis(2-ethoxyethyl)-beta-alaninamide may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the compound. Industrial production methods also focus on minimizing waste and optimizing resource utilization.
Analyse Chemischer Reaktionen
Types of Reactions
N~3~,N~3~-Bis(2-ethoxyethyl)-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N3,N~3~-Bis(2-ethoxyethyl)-beta-alaninamide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of N3,N~3~-Bis(2-ethoxyethyl)-beta-alaninamide depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N~3~,N~3~-Bis(2-ethoxyethyl)-beta-alaninamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N3,N~3~-Bis(2-ethoxyethyl)-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N3,N~3~-Bis(2-ethoxyethyl)-beta-alaninamide include other beta-alaninamides with different substituents on the nitrogen atoms. Examples include:
- N~3~,N~3~-Bis(2-methoxyethyl)-beta-alaninamide
- N~3~,N~3~-Bis(2-propoxyethyl)-beta-alaninamide
Uniqueness
N~3~,N~3~-Bis(2-ethoxyethyl)-beta-alaninamide is unique due to its specific ethoxyethyl substituents, which impart distinct chemical and physical properties. These properties may influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
63759-31-9 |
---|---|
Molekularformel |
C11H24N2O3 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
3-[bis(2-ethoxyethyl)amino]propanamide |
InChI |
InChI=1S/C11H24N2O3/c1-3-15-9-7-13(6-5-11(12)14)8-10-16-4-2/h3-10H2,1-2H3,(H2,12,14) |
InChI-Schlüssel |
UNECMEKIGQROIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCN(CCC(=O)N)CCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.